molecular formula C6H8F5NO2S B13563190 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

Cat. No.: B13563190
M. Wt: 253.19 g/mol
InChI Key: GYVISPUPCLMVKX-UHFFFAOYSA-N
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Description

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is a fluorinated cyclobutane derivative featuring a methanesulfonamide functional group. Its structure is characterized by a strained cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a trifluoromethyl group at the 1-position. The methanesulfonamide moiety (-SO₂NH₂) is attached to the cyclobutane ring via a methylene bridge. This compound’s unique stereoelectronic profile, driven by fluorine’s electronegativity and the cyclobutane ring’s conformational rigidity, makes it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula

C6H8F5NO2S

Molecular Weight

253.19 g/mol

IUPAC Name

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

InChI

InChI=1S/C6H8F5NO2S/c7-5(8)1-4(2-5,6(9,10)11)3-15(12,13)14/h1-3H2,(H2,12,13,14)

InChI Key

GYVISPUPCLMVKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents under controlled conditions.

    Attachment of the Methanesulfonamide Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The presence of fluorine atoms makes the compound reactive towards addition reactions with electrophiles.

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against other sulfonamide derivatives and fluorinated cyclobutane analogs. Below is a detailed comparison:

Structural Analogues in Sulfonylurea Herbicides

The provided evidence highlights sulfonylurea herbicides like triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a sulfonamide (-SO₂NH-) backbone but differ critically in their core structures and substituents:

Property [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Core Structure Fluorinated cyclobutane ring 1,3,5-Triazine ring 1,3,5-Triazine ring
Key Substituents -CF₃, -F₂ on cyclobutane; -SO₂NH₂ -CF₃, -OCH₃, -N(CH₃)₂ on triazine -CH₃, -OCH₃ on triazine
Functional Group Methanesulfonamide Sulfonylurea Sulfonylurea
Application Undisclosed (likely non-agrochemical) Herbicide (ALS inhibitor) Herbicide (ALS inhibitor)

Key Differences :

  • Core Rigidity : The cyclobutane ring in the target compound introduces greater steric strain and conformational restriction compared to the planar triazine rings in sulfonylureas. This may affect binding kinetics in biological systems.
  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and difluoro (-F₂) groups enhance the compound’s lipophilicity and metabolic stability relative to the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups in sulfonylureas.
  • Functional Group : The methanesulfonamide group lacks the urea linkage (-NH-C(=O)-NH-) critical for herbicidal activity in sulfonylureas, suggesting divergent biological targets .
Fluorinated Cyclobutane Derivatives

Fluorinated cyclobutanes are rare in commercial compounds due to synthetic challenges. However, analogs like 1-fluorocyclobutane-1-carboxylic acid (studied for lipid metabolism modulation) and 3,3-difluorocyclobutylamine (used in kinase inhibitors) provide context:

Property This compound 3,3-Difluorocyclobutylamine 1-Fluorocyclobutane-1-carboxylic Acid
Substituents -CF₃, -F₂, -SO₂NH₂ -NH₂, -F₂ -COOH, -F
Bioactivity Undisclosed Kinase inhibition Lipid metabolism modulation
Synthetic Accessibility Low (multiple fluorinations) Moderate High

Key Insights :

  • The trifluoromethyl group in the target compound may enhance membrane permeability compared to simpler fluorinated cyclobutanes.
  • The methanesulfonamide group could facilitate hydrogen bonding or enzymatic interactions, akin to sulfonamide drugs like acetazolamide.

Physicochemical and Biochemical Data

Available data for comparison (extrapolated from analogous compounds):

Parameter Target Compound Sulfonylureas Fluorinated Cyclobutanes
LogP (lipophilicity) ~2.5 (estimated) 1.8–2.2 1.0–1.5
Water Solubility (mg/L) <50 (predicted) 100–500 >1000
Metabolic Stability High (due to -CF₃) Moderate Low

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